molecular formula C10H12O6S B2659505 2-((3,4-Dimethoxyphenyl)sulfonyl)acetic acid CAS No. 933710-37-3

2-((3,4-Dimethoxyphenyl)sulfonyl)acetic acid

Cat. No.: B2659505
CAS No.: 933710-37-3
M. Wt: 260.26
InChI Key: HJPXTWNUOUNGJN-UHFFFAOYSA-N
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Description

2-((3,4-Dimethoxyphenyl)sulfonyl)acetic acid is a sulfonamide derivative featuring a 3,4-dimethoxyphenyl group attached to a sulfonyl moiety, which is further linked to an acetic acid backbone. The compound’s structure combines electron-donating methoxy groups with the electron-withdrawing sulfonyl group, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6S/c1-15-8-4-3-7(5-9(8)16-2)17(13,14)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPXTWNUOUNGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxyphenyl)sulfonyl)acetic acid typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with acetic acid under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxyphenyl)sulfonyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

2-((3,4-Dimethoxyphenyl)sulfonyl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxyphenyl)sulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sulfonyl vs. Thio Derivatives

Compound : 2-((3,4-Dimethoxyphenyl)thio)acetic acid (CAS: 95735-63-0)

  • Structural Difference : Replaces the sulfonyl (-SO₂-) group with a thio (-S-) linkage.
  • Impact :
    • Reactivity : The thioether group is less polarizable than sulfonyl, reducing electrophilicity and hydrogen-bonding capacity.
    • Synthesis : Thio derivatives are synthesized via thiol-alkylation or nucleophilic displacement, differing from sulfonyl chloride-based routes .
    • Biological Activity : Thio derivatives of triazolo-thiadiazoles (e.g., ) exhibit antimicrobial activity, suggesting that sulfonyl analogs may offer enhanced solubility or target affinity due to the sulfonyl group’s polarity .

Sulfonamide Derivatives with Varied Substituents

Compound : N-(4-chlorophenyl)-N-((3,4-dimethoxyphenyl)sulfonyl)glycine (CAS: 713501-82-7)

  • Structural Difference : Replaces the acetic acid moiety with a glycine residue and introduces a 4-chlorophenyl group.
  • Impact: Pharmacological Potential: The glycine backbone may enhance metal chelation or enzyme interaction, while the chloro substituent increases lipophilicity. Such modifications are common in drug design to optimize bioavailability . Synthesis: Requires sequential sulfonylation and amidation steps, similar to the target compound’s hypothetical pathway .

Homoveratric Acid (3,4-Dimethoxyphenylacetic Acid)

Compound : 3,4-Dimethoxyphenylacetic acid (CAS: 93-40-3)

  • Structural Difference : Lacks the sulfonyl group, directly linking the dimethoxyphenyl group to acetic acid.
  • Impact :
    • Acidity : The pKa of homoveratric acid (~4.5) is lower than sulfonyl analogs due to the absence of the electron-withdrawing sulfonyl group, which would enhance acidity in the target compound .
    • Applications : Used as a precursor in lignin model compounds () and synthetic intermediates, whereas sulfonyl derivatives may exhibit distinct reactivity in coupling or cyclization reactions .

Triazole-Thiadiazole Derivatives

Compounds : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid derivatives

  • Structural Difference : Incorporates a triazole-thiadiazole core instead of a sulfonyl group.
  • Impact :
    • Biological Activity : These derivatives show promising antifungal and antimicrobial properties, attributed to the triazole’s ability to disrupt fungal cytochrome P450 enzymes. The sulfonyl group in the target compound may confer different binding modes or pharmacokinetics .
    • Synthesis : Requires cyclization of hydrazides with CS₂/KOH, diverging from sulfonamide synthesis methodologies .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups pKa (Predicted)
2-((3,4-Dimethoxyphenyl)sulfonyl)acetic acid C₁₀H₁₂O₆S 284.27 g/mol Sulfonyl, Methoxy, Carboxylic Acid ~2.8–3.5
Homoveratric acid C₁₀H₁₂O₄ 196.20 g/mol Methoxy, Carboxylic Acid ~4.5
N-(4-chlorophenyl)-sulfonyl glycine analog C₁₆H₁₅ClNO₆S 384.81 g/mol Sulfonyl, Chlorophenyl, Glycine ~3.1

Biological Activity

2-((3,4-Dimethoxyphenyl)sulfonyl)acetic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that may contribute to various therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a sulfonyl group attached to a phenyl ring with two methoxy substituents and an acetic acid moiety. This configuration is believed to enhance its interaction with biological targets.

Property Details
Molecular Formula C₁₁H₁₃O₅S
Molecular Weight 253.29 g/mol
CAS Number 933710-37-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways associated with inflammation and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, potentially altering their activity and downstream signaling.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study involving several cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell growth.

  • In Vitro Studies : The compound showed potent cytotoxic effects against various cancer cell lines, including colon (HT-29) and breast (MCF-7) cancers.
  • In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth compared to control groups.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It appears to reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways.

  • Cytokine Inhibition : Studies have shown a decrease in TNF-alpha and IL-6 levels in treated cells.
  • Animal Models : Inflammatory conditions induced in mice showed significant alleviation upon treatment with this compound.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have yielded promising results against certain bacterial strains.

  • Bacterial Strains Tested : Effective against Staphylococcus aureus and Escherichia coli with moderate inhibition observed.

Case Studies

  • Study on Anticancer Properties :
    • A recent study evaluated the cytotoxic effects of this compound on HT-29 cells. Results indicated an IC50 value of approximately 20 μM after 48 hours of treatment, demonstrating its potential as an anticancer agent .
  • Inflammatory Response Assessment :
    • In an experimental model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema in rats compared to untreated controls .

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